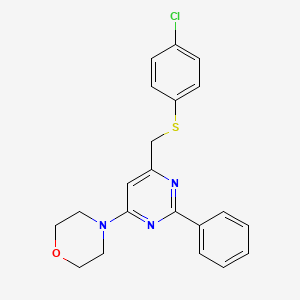

4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a morpholine ring, and a sulfanyl group . The molecule has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14Cl2N2O2S2. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also contains a sulfanyl group attached to a chlorophenyl group .Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed synthetic methods and characterized new compounds derived from morpholine and pyrimidine derivatives, aiming at investigating their pharmacological activities in the future. These compounds are synthesized through various chemical reactions, including acetylation, nucleophilic substitution, and chlorination, leading to the formation of heterocyclic rings. These newly synthesized molecules are characterized by spectral analyses (elemental, FT IR, 1H NMR, 13C NMR, and mass spectroscopy), which are crucial for understanding their structure and potential applications in pharmacology (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Potential as Imaging Agents in Parkinson’s Disease

One study focused on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the application of morpholine and pyrimidine derivatives in neuroimaging. The compound was synthesized through a series of steps, including chlorination and nucleophilic substitution, and showed promise as a tracer for PET scans, which could significantly impact the diagnosis and understanding of Parkinson's disease (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Development of Antibacterial and Antifungal Agents

Compounds derived from morpholine and pyrimidine have been explored for their antimicrobial activities. Novel derivatives synthesized from morpholine molecules showed significant antimicrobial activity against selected bacterial and fungal strains. These studies suggest the potential of these compounds to serve as the basis for developing new antibacterial and antifungal agents, which is crucial in the fight against drug-resistant microbial strains (J.J. Majithiya, B. Bheshdadia, 2022).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their role in corrosion inhibition. These compounds effectively prevent mild steel corrosion in acidic environments by adsorbing onto the metal surface, demonstrating the versatility of pyrimidine-based compounds beyond pharmacological applications (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).

Propriétés

IUPAC Name |

4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c22-17-6-8-19(9-7-17)27-15-18-14-20(25-10-12-26-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAXOPCDHROAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)

![methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2878155.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2878161.png)